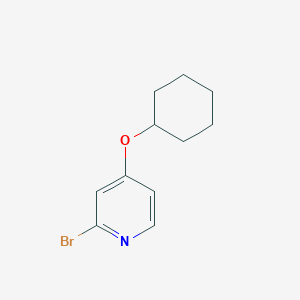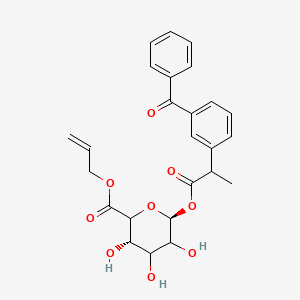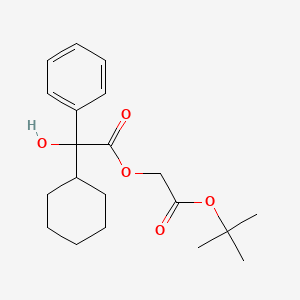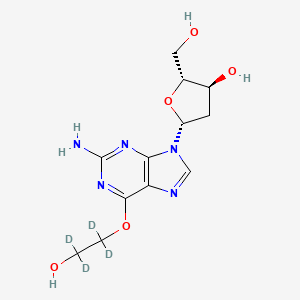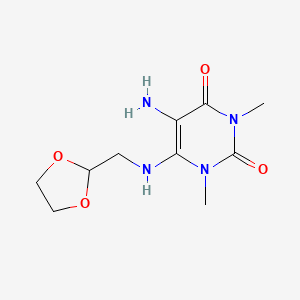
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Functional Group Introduction:
Amination: The amino groups are introduced via reductive amination or direct amination reactions using ammonia or amines in the presence of reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and antiviral agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: A pyrimidine derivative with similar structural features but lacking the 1,3-dioxolan-2-yl group.
5-Aminouracil: Another pyrimidine derivative with an amino group at the 5-position but different substituents at other positions.
Uniqueness
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 1,3-dioxolan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H16N4O4 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
5-amino-6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O4/c1-13-8(12-5-6-17-3-4-18-6)7(11)9(15)14(2)10(13)16/h6,12H,3-5,11H2,1-2H3 |
InChIキー |
IPODNCAYKOLQGW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)NCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

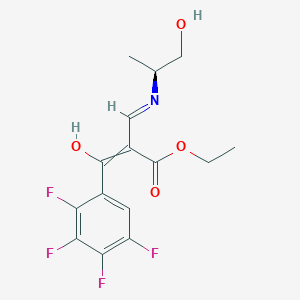
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
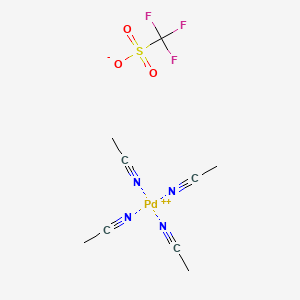
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
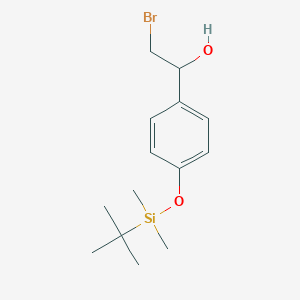
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
